molecular formula C12H10ClNO2 B1452488 Ethyl 4-chloroquinoline-7-carboxylate CAS No. 282101-16-0

Ethyl 4-chloroquinoline-7-carboxylate

Cat. No. B1452488
CAS RN: 282101-16-0
M. Wt: 235.66 g/mol
InChI Key: JWANQGUWFXQBGZ-UHFFFAOYSA-N
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Description

Ethyl 4-chloroquinoline-7-carboxylate (ECQ) is a synthetic compound used in laboratory experiments and scientific research. ECQ is a member of the quinoline family, which is a group of heterocyclic compounds containing a six-member ring with two nitrogen atoms. ECQ is a colorless, crystalline solid with a melting point of 121-123°C and is soluble in organic solvents such as ethanol and methanol. ECQ is used in the synthesis of organic compounds, as a catalyst in the synthesis of organic compounds, and as a model compound in scientific research.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Ethyl 4-chloroquinoline-7-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. Its structure is pivotal in constructing quinoline derivatives, which are known for their wide range of biological activities. These activities include antimalarial, antibacterial, antifungal, and anticancer properties . The compound’s versatility allows for the development of new pharmaceuticals that can be tailored to target specific biological pathways.

Drug Discovery and Lead Optimization

In drug discovery, Ethyl 4-chloroquinoline-7-carboxylate is used to create diverse libraries of quinoline-based compounds. These libraries are screened for potential therapeutic effects across a range of diseases. Due to its reactivity, this compound can undergo various chemical transformations, enabling the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties .

Material Science Applications

The compound’s unique chemical properties make it suitable for use in material science. It can be used to synthesize organic semiconductors, which are essential for developing new electronic devices. These semiconductors can be applied in light-emitting diodes, field-effect transistors, and photovoltaic cells .

Catalysis Research

Ethyl 4-chloroquinoline-7-carboxylate can act as a ligand in catalysis, forming complexes with various metals. These complexes can catalyze a range of chemical reactions, including cross-coupling reactions that are crucial in the synthesis of complex organic molecules. This application is significant in industrial chemistry, where efficient and selective catalysts are needed .

Environmental Chemistry

This compound is also used in environmental chemistry research to develop sensors and indicators for the detection of pollutants. Its ability to form stable complexes with metal ions makes it a valuable tool for monitoring heavy metal contamination in water and soil .

Advanced Pharmaceutical Formulations

Ethyl 4-chloroquinoline-7-carboxylate is instrumental in the design of advanced pharmaceutical formulations. It can be used to improve the solubility and delivery of drugs, especially those with poor water solubility. By modifying the drug’s structure with this compound, researchers can enhance its absorption and efficacy .

properties

IUPAC Name

ethyl 4-chloroquinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-3-4-9-10(13)5-6-14-11(9)7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWANQGUWFXQBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=CC(=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00708110
Record name Ethyl 4-chloroquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00708110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloroquinoline-7-carboxylate

CAS RN

282101-16-0
Record name 7-Quinolinecarboxylic acid, 4-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282101-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloroquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00708110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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